3-Bromocytisine 3-Bromocytisine Potent agonist of α4β4, α4β2 and α7 nACh receptors (IC50 values are 0.28, 0.30 and 31.6 nM respectively). Displays different effects on high (HS) and low (LS) ACh sensitivity α4β2 nAChRs (EC50 values are 0.008 and 0.05 μM respectively).
Brand Name: Vulcanchem
CAS No.: 207390-14-5
VCID: VC0004705
InChI: InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1
SMILES: C1C2CNCC1C3=CC=C(C(=O)N3C2)Br
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol

3-Bromocytisine

CAS No.: 207390-14-5

Cat. No.: VC0004705

Molecular Formula: C11H13BrN2O

Molecular Weight: 269.14 g/mol

* For research use only. Not for human or veterinary use.

3-Bromocytisine - 207390-14-5

CAS No. 207390-14-5
Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
IUPAC Name (1R,9S)-5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Standard InChI InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1
Standard InChI Key DWDCLEHDNICBMI-JGVFFNPUSA-N
Isomeric SMILES C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)Br
SMILES C1C2CNCC1C3=CC=C(C(=O)N3C2)Br
Canonical SMILES C1C2CNCC1C3=CC=C(C(=O)N3C2)Br

Chemical Identity and Structural Properties

Molecular Characterization

3-Bromocytisine is defined by its bicyclic quinolizidine structure, with bromination at the 3-position of the pyridone ring. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC11H13BrN2O\text{C}_{11}\text{H}_{13}\text{BrN}_2\text{O}
Molecular Weight269.14 g/mol
Stereochemistry(1R,5S) configuration
SMILESBrC1=CC=C2[C@H]3CNCC@HCN2C1=O
InChI KeyDWDCLEHDNICBMI-JGVFFNPUSA-N

The absolute stereochemistry and planar structure are critical for its receptor-binding specificity, as modifications to the bromine position (e.g., 5-bromocytisine) significantly alter pharmacological activity .

Pharmacological Profile

Receptor Affinity and Selectivity

3-BrCy demonstrates nanomolar potency at α4β2 and α4β4 nAChRs, with marked selectivity over α7 subtypes:

Receptor SubtypeIC₅₀ (nM)EC₅₀ (μM)Source
α4β2 (High Sensitivity)0.300.008
α4β2 (Low Sensitivity)0.280.05
α731.6Not applicable

This 200-fold selectivity for α4β2 over α7 subtypes underpins its utility in studying dopaminergic and locomotor pathways .

Mechanisms of Action

As a partial agonist at α4β2 and full agonist at α7 receptors, 3-BrCy modulates neurotransmitter release:

  • Dopaminergic Pathways: 3-BrCy enhances striatal dopamine release (EC₅₀ = 0.011 μM), facilitating locomotor activation in rodents .

  • Noradrenergic Pathways: In hippocampal slices, it stimulates norepinephrine release (EC₅₀ = 0.22 μM) .

In Vivo Behavioral Effects

Locomotor Activity in Rodents

Acute systemic administration of 3-BrCy (0.1–1.0 mg/kg) induces dose-dependent hyperlocomotion in rats, absent in cytisine or 5-bromocytisine analogs . Key findings:

ParameterEffect of 3-BrCy (1 mg/kg)Mechanism
Locomotor Counts↑ 300% vs. salineBlocked by mecamylamine
Striatal Dopamine↑ 2.5-foldAttenuated by haloperidol
Receptor LocalizationDorsal/ventral striatumChlorisondamine-sensitive

These effects are mediated via α4β2-dependent dopaminergic modulation, highlighting potential relevance to Parkinson’s disease .

Zebrafish Behavioral Models

In the novel tank diving test (NTT), 3-BrCy (10–50 mg/L) reduces bottom dwelling time and freezing while increasing average velocity, indicative of anxiolytic-like activity . Comparative data:

Dose (mg/L)Bottom Time (s)Velocity (cm/s)Freezing (s)
10120 ± 15*4.2 ± 0.3**90 ± 10*
5080 ± 10***5.8 ± 0.4***50 ± 8***
*Control: 200 ± 20 s, 2.5 ± 0.2 cm/s, 150 ± 20 s .

Synthesis and Structure-Activity Relationships (SAR)

Synthetic Routes

3-BrCy is synthesized via electrophilic bromination of cytisine using N\text{N}-bromosuccinimide (NBS) under acidic conditions . Key steps:

  • Protection: Tert-butyldimethylsilyl (TBDMS) protection of the secondary amine.

  • Bromination: Regioselective bromination at the 3-position.

  • Deprotection: Acidic cleavage of TBDMS groups .

SAR Insights

  • Bromine Position: 3-Br enhances α4β2 affinity 100-fold vs. 5-Br .

  • Halogen Effects: Chlorine or iodine at position 3 reduces potency compared to bromine .

Research Applications

Neuropharmacology

  • nAChR Subtype Profiling: 3-BrCy distinguishes high- and low-sensitivity α4β2 isoforms .

  • Dopamine Dysregulation Models: Used to study Parkinson’s and addiction .

Parasitology

N-Benzyl derivatives of 3-BrCy exhibit antihymenolepiatic activity (IC₅₀ = 12 μM vs. Hymenolepis nana), surpassing albendazole .

Future Directions

  • Therapeutic Development: Optimization for α4β2-selective agonists in cognitive disorders.

  • Toxicological Profiling: Chronic exposure studies to assess receptor upregulation .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator